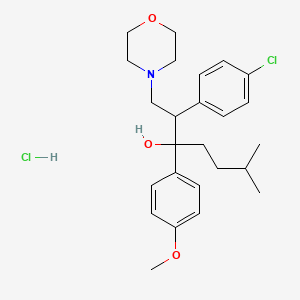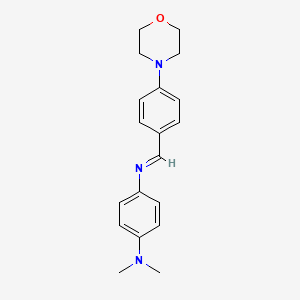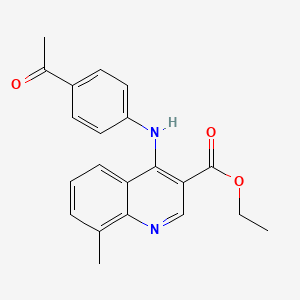
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, a methyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the chlorophenyl and methoxyphenyl intermediates: These intermediates can be synthesized through standard aromatic substitution reactions.
Coupling of intermediates: The chlorophenyl and methoxyphenyl intermediates are then coupled under specific conditions to form the desired heptan-3-ol backbone.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the nitrogen atom of morpholine attacks an electrophilic carbon on the heptan-3-ol backbone.
Final modifications: Any necessary modifications to the functional groups are made to achieve the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-ol
- 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)butan-1-ol
- 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)pentan-1-ol
Uniqueness
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C25H35Cl2NO3 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol;hydrochloride |
InChI |
InChI=1S/C25H34ClNO3.ClH/c1-19(2)12-13-25(28,21-6-10-23(29-3)11-7-21)24(18-27-14-16-30-17-15-27)20-4-8-22(26)9-5-20;/h4-11,19,24,28H,12-18H2,1-3H3;1H |
InChI Key |
PYYQRZYUJWWEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)OC)(C(CN2CCOCC2)C3=CC=C(C=C3)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propoxymethyl)quinolin-8-ol](/img/structure/B10795994.png)
![4-[(4-Tert-butylphenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B10795996.png)
![2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B10796003.png)
![N-[2-(cyclohexylamino)-2-oxo-1-thiophen-2-ylethyl]-N-(2-phenylethyl)furan-2-carboxamide](/img/structure/B10796009.png)
![5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride](/img/structure/B10796011.png)

![4-((2,5-dimethylbenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B10796019.png)
![Butyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate](/img/structure/B10796026.png)
![2-[2-[(19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10796031.png)
![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline](/img/structure/B10796037.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-(4-fluorophenyl)sulfanylbenzamide](/img/structure/B10796060.png)
![6-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one](/img/structure/B10796062.png)
